2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a central 1H-imidazole ring substituted at position 5 with a 4-methoxyphenyl group and at position 1 with a 3-(trifluoromethyl)phenyl moiety. A thioether linkage connects the imidazole core to an acetamide group, which is further substituted with a thiazol-2-ylamine at the nitrogen atom (). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence electronic properties and binding affinity. The thiazole ring in the acetamide tail contributes to π-stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors ().
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-31-17-7-5-14(6-8-17)18-12-27-21(33-13-19(30)28-20-26-9-10-32-20)29(18)16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCOVLHAODBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various pharmacological effects.
Structural Characteristics
The compound features multiple functional groups, including an imidazole ring, thiazole moiety, and methoxy and trifluoromethyl substituents on the phenyl rings. These structural elements are crucial for its biological activity. The molecular formula is , and it has been characterized through various analytical techniques, including NMR and X-ray crystallography .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the induction of apoptosis and interference with cell cycle progression .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat | 1.61 | Apoptosis induction |
| 10 | A-431 | 1.98 | Cell cycle arrest |
| 13 | U251 (glioblastoma) | <10 | Protein interaction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies show that thiazole-containing compounds exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of electron-donating groups enhances their effectiveness .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | Type |
|---|---|---|---|
| 26 | Staphylococcus aureus | 2 | Bactericidal |
| 27 | E. coli | 7 | Bacteriostatic |
The mechanisms through which this compound exerts its biological effects are varied:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, which is crucial for its antitumor efficacy.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit enzymes critical for pathogen survival, thereby exerting antimicrobial effects.
- Protein Interactions : Molecular dynamics simulations have indicated that the compound interacts with proteins involved in cell signaling pathways, which may contribute to its therapeutic effects .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds. For instance:
- Imidazole Derivatives : A study synthesized imidazole derivatives similar to our compound and tested them against multiple cancer cell lines, demonstrating significant cytotoxicity.
- Thiazole Analogs : Another investigation focused on thiazole analogs that exhibited promising results in inhibiting tumor growth in vivo models.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly as an antimicrobial or anticancer agent. Compounds with similar structures have shown promising activity against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating compounds similar to the target molecule, derivatives containing thiazole and imidazole rings demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy .
Agricultural Chemistry
Compounds with trifluoromethyl groups are known for their efficacy as agrochemicals due to their ability to enhance biological activity while reducing environmental impact. The target compound may serve as a lead structure for developing new pesticides or herbicides.
Material Science
The unique electronic properties conferred by the trifluoromethyl group can be harnessed in the development of advanced materials such as organic semiconductors or sensors. The compound's stability under thermal stress makes it suitable for applications in electronics.
Experimental Findings
Recent experiments involving polymers synthesized from similar thiazole derivatives showed improved conductivity and thermal stability, suggesting that the target compound could be integrated into next-generation electronic devices .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Trifluoromethyl Group : The target compound’s 3-CF₃Ph group (vs. 4-FPh in Compound 9, ) may enhance binding to hydrophobic pockets in target proteins, as seen in Compound 9c’s antitumor activity ().
- Synthetic Flexibility : Compounds like 9a–9e () demonstrate that modifications to the thiazole ring’s aryl group (e.g., 4-Br, 4-Me) can fine-tune activity without altering the core scaffold.
Q & A
Q. What are the standard synthetic protocols for preparing 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of imidazole-thiol intermediates with chloroacetamide derivatives. A general method includes:
- Reacting 5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, using ethanol or dioxane as a solvent at 20–25°C .
- Optimization can employ Design of Experiments (DoE) principles to vary solvents (e.g., ethanol vs. DMF), catalysts (e.g., triethylamine), and reaction times. Flow chemistry techniques may improve yield and reproducibility by controlling reaction parameters like temperature and mixing .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and bond formation, particularly the imidazole-thioacetamide linkage and aryl group orientations .
- Elemental analysis : Comparison of calculated vs. experimental C, H, N, and S content to confirm purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Avoid inhalation/contact with skin/eyes due to potential toxicity. Use PPE (gloves, goggles) and work in a fume hood.
- Store away from ignition sources (P210) and follow protocols for waste disposal (P201/P202) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what are the limitations?
- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase COX1/2 or PFOR enzymes). The trifluoromethyl and methoxyphenyl groups may enhance hydrophobic interactions, while the thiazole ring facilitates hydrogen bonding .
- Limitations : Assumes rigid protein structures; experimental validation (e.g., enzyme inhibition assays) is required to confirm predicted affinities .
Q. How do structural modifications (e.g., substituent variation on the aryl rings) impact the compound’s pharmacological profile?
- SAR insights :
- 4-Methoxyphenyl : Enhances metabolic stability via electron-donating effects.
- 3-Trifluoromethylphenyl : Improves lipophilicity and target binding.
- Thiazol-2-yl acetamide : Critical for hydrogen bonding with biological targets .
- Experimental approach: Synthesize analogs (e.g., replacing methoxy with halogens) and compare bioactivity data (IC₅₀ values) .
Q. How can contradictory data in literature (e.g., variable yields or bioactivity) be resolved?
- Case study : Discrepancies in imidazole-thiol coupling efficiency may arise from solvent polarity (ethanol vs. DMF) or base strength (K₂CO₃ vs. NaH). Systematic replication under standardized conditions is advised .
- Statistical tools : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) .
Q. What advanced spectroscopic or crystallographic methods elucidate this compound’s solid-state behavior?
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between thioacetamide NH and thiazole N) that stabilize crystal packing .
- Thermal analysis : DSC/TGA to assess melting points and thermal degradation patterns, informing formulation strategies .
Methodological Considerations Table
| Research Aspect | Recommended Methods | Key References |
|---|---|---|
| Synthesis Optimization | DoE, flow chemistry, solvent/base screening | |
| Structural Validation | ¹H/¹³C NMR, HRMS, elemental analysis | |
| Biological Activity | Docking (AutoDock), enzyme inhibition assays (COX1/2) | |
| Data Contradiction Analysis | Replication studies, ANOVA | |
| Solid-State Analysis | X-ray crystallography, DSC/TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
